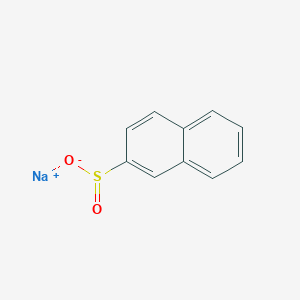

2-Naphthalenesulfinic acid sodium salt

Vue d'ensemble

Description

2-Naphthalenesulfinic acid sodium salt, also known as Sodium 2-naphthalenesulfonate, is a chemical compound with the empirical formula C10H7NaO3S and a molecular weight of 230.22 . It is often used as an ion-pair reagent, enhancing the separation of ionic and highly polar substances . It has been studied for its ability to induce various aggregates such as spherical and elongated micelles, tubular and rodlike aggregates, as well as vesicles .

Synthesis Analysis

The synthesis of this compound typically involves the reaction of 2-Naphthalenesulfonic acid with an alkali, such as sodium hydroxide . The product is then obtained through neutralization and crystallization .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [Na+].[O-]S(=O)(=O)c1ccc2ccccc2c1 . This indicates that the compound consists of a sodium ion (Na+) and a naphthalene ring sulfonate group .Chemical Reactions Analysis

Naphthalene-2-sulfonic acid, a related compound, undergoes many reactions of commercial interest. For instance, fusion with sodium hydroxide followed by acidification gives 2-naphthol . It is also an intermediate in the formation of various naphthalene disulfonic acids .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 230.22 . It is soluble in water .Applications De Recherche Scientifique

1. Purification in Dye Manufacturing

2-Naphthalenesulfinic acid sodium salt (2-NS) is used in the manufacture of dyes, specifically for color additives. A study detailed the use of high-speed counter-current chromatography (HSCCC) for the purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt (HNSA), a related compound, demonstrating its importance in the purification process of dye intermediates (Weisz & Ito, 2008).

2. Wastewater Treatment

2-NS is involved in wastewater treatment processes. One study investigated the treatment of 2-naphtholwastewater, finding that air oxidation and ion exchange could effectively remove contaminants and recover sodium naphthalenesulfonate, demonstrating its role in environmental remediation and recycling (Li et al., 2001).

3. Optical Sensing

2-NS has applications in optical sensing. A research study developed a sodium-selective fiber-optic sensor using components including the ammonium salt of 8-anilino-1-naphthalenesulfonic acid (ANS) and a commercial sodium-selective ionophore. This sensor indicated potential use of 2-NS derivatives in ion-selective optical sensing technologies (Zhujun et al., 1986).

4. Radiolytic Degradation Studies

Studies have explored the radiolytic degradation of sulfonated aromatic compounds, including sodium 2-naphthalenesulfonate, in aqueous solutions. This research is significant for understanding the environmental impact and degradation pathways of these compounds, highlighting their role in industrial and environmental chemistry (Alkhuraiji, 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-Naphthalenesulfinic acid sodium salt are Prothrombin and Trypsin-1 . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Trypsin-1 is a serine protease that plays a role in digestion.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound can induce various aggregates such as spherical and elongated micelles, tubular and rodlike aggregates, as well as vesicles, when added to the aqueous solution of a gemini surfactant .

Propriétés

IUPAC Name |

sodium;naphthalene-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGFVSGYTHUAOQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethane-1,2-diyl bis[(2-chloroethyl)carbamate]](/img/structure/B3192544.png)

![Ethyl 3-[2-(benzoylamino)phenyl]-2-oxopropanoate](/img/structure/B3192557.png)

![Urea, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-](/img/structure/B3192562.png)